molecular formula C11H9ClN2O3 B2590568 1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid CAS No. 55983-86-3

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid

Cat. No. B2590568
CAS RN: 55983-86-3
M. Wt: 252.65
InChI Key: PBEJMUOZISAFEK-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a carboxylic acid (-COOH) and a methoxy (-OCH3) group suggests that this compound may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring with a chlorine substituent, a methoxy group, and a carboxylic acid group . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is acidic and can participate in acid-base reactions. The pyrazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound capable of forming hydrogen bonds, influencing its solubility in different solvents .

Scientific Research Applications

Future Directions

The study of pyrazole derivatives is an active area of research due to their diverse biological activities. This particular compound, with its combination of functional groups, could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

1-(2-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJMUOZISAFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid

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